7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid
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Description
“7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C12H13N3O4. It includes a pyrido[2,3-d]pyrimidine ring system, which is a bicyclic compound consisting of a pyrimidine ring fused to a pyridine ring . This core structure is substituted at various positions with isopropyl, methyl, and carboxylic acid functional groups .Scientific Research Applications
Hybrid Catalysts in Pyrimidine Synthesis
Hybrid catalysts have emerged as pivotal in synthesizing pyrimidine derivatives, offering a broad range of applications in medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility. The review by Parmar et al. (2023) highlights the utilization of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing pyrimidine scaffolds. This approach underscores the compound's relevance in creating lead molecules for further pharmaceutical development (Parmar, Vala, & Patel, 2023).
Anticancer and Anti-inflammatory Properties
Gondkar, Deshmukh, & Chaudhari (2013) explored substituted tetrahydropyrimidine derivatives, demonstrating potential in vitro anti-inflammatory activities. The synthesis of these compounds involves novel procedures, indicating the structural versatility of pyrimidine derivatives in designing new pharmaceuticals (Gondkar, Deshmukh, & Chaudhari, 2013).
Insights into Pyrimidine-Quinoline Compounds
Nandha Kumar et al. (2001) described the synthesis of pyrimido[4,5-b]quinolines, showcasing the structural intricacy and biological significance of pyrimidine-based compounds. Their work on synthesizing these compounds highlights the potential for pyrimidine derivatives in enhancing biological activity through structural modification (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Role in Nucleic Acid Tautomerism
Research into the tautomeric equilibria of nucleic acid bases, including pyrimidine, by Person et al. (1989), emphasizes the fundamental role of pyrimidine derivatives in understanding genetic mutations and their implications for biological processes. Their work provides a basis for exploring how pyrimidine derivatives can impact genetic information processing and stability (Person, Szczepaniak, Szcześniak, Kwiatkowski, Hernandez, & Czerminski, 1989).
Ectoine Biosynthesis in Methanotrophs
Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko (2011) delved into ectoine biosynthesis in halotolerant methanotrophs, with pyrimidine derivatives playing a crucial role in the synthesis pathway of ectoine, a compound with applications in cosmetics and medicine. This study illustrates the environmental and industrial relevance of pyrimidine derivatives in producing bioactive compounds (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).
Properties
IUPAC Name |
1-methyl-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-5(2)7-4-6(11(17)18)8-9(13-7)15(3)12(19)14-10(8)16/h4-5H,1-3H3,(H,17,18)(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHATXMQUHJEZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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